2-(Diethylamino)ethenol hydrochloride
Overview
Description
2-(Diethylamino)ethanol hydrochloride is a chemical compound with the molecular formula C6H16ClNO. It is a hydrochloride salt of 2-(diethylamino)ethanol, a tertiary amine and alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
2-(Diethylamino)ethanol hydrochloride can be synthesized through several methods. One common method involves the reaction of diethylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt . Another method involves the reaction of diethylamine with ethylene chlorohydrin . These reactions typically require controlled conditions, such as specific temperatures and pressures, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
2-(Diethylamino)ethanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions . It can also undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Diethylamino)ethanol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds, including quaternary ammonium salts and N-substituted glycine derivatives . In biology and medicine, it is used in the synthesis of peptides and proteins, as well as in the investigation of CO2 absorption and desorption behavior in aqueous solutions . Additionally, it is used in industry as a co-solvent and in the preparation of various chemical intermediates .
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethanol hydrochloride involves its interaction with molecular targets and pathways in biological systems. As a tertiary amine, it can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds . In biological systems, it can interact with enzymes and receptors, modulating their activity and influencing various physiological processes . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
2-(Diethylamino)ethanol hydrochloride can
Properties
IUPAC Name |
N-ethoxy-N-ethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-4-7(5-2)8-6-3;/h4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPPKSCKERLEGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13989-32-7 | |
Record name | Ethanamine, N-ethoxy-N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13989-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylethoxyammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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